4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine
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Overview
Description
4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance between imidazopyridines and purines has prompted extensive research into their medicinal significance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods: Industrial production methods often utilize readily available derivatives of 2,3-diaminopyridine, which are produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group, followed by reduction of the nitro group to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as sulfuryl chloride.
Substitution: Nucleophilic substitution reactions often involve halogenated derivatives and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazopyridine derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism and other cellular pathways essential for the proper functioning of cancerous cells and pathogens .
Comparison with Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Comparison: 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its biological activity and chemical reactivity . Compared to other imidazopyridines, it may exhibit different pharmacological profiles and therapeutic potentials .
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-1H-imidazo[4,5-c]pyridin-6-amine |
InChI |
InChI=1S/C6H5ClN4/c7-6-5-3(9-2-10-5)1-4(8)11-6/h1-2H,(H2,8,11)(H,9,10) |
InChI Key |
VJTFAMRUKQLUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1N)Cl)N=CN2 |
Origin of Product |
United States |
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